

# Application Note: HPLC-MS Analysis of 2-Chloro-N,N-diethylpropionamide

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## Compound of Interest

Compound Name: 2-Chloro-N,N-diethylpropionamide

Cat. No.: B1345137

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## Introduction

**2-Chloro-N,N-diethylpropionamide** is a chemical intermediate used in the synthesis of various organic compounds, including herbicides. Its detection and quantification in environmental and biological matrices are crucial for safety and regulatory compliance. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the analysis of this compound. This application note provides a recommended starting protocol for the determination of **2-Chloro-N,N-diethylpropionamide** using HPLC-MS. It is important to note that while specific, published HPLC-MS methods for this exact analyte are not readily available, the following protocol has been developed by adapting established methods for structurally similar compounds, such as other chloroacetanilide and amide herbicides.

## Quantitative Data Summary

The following table summarizes the expected chromatographic and mass spectrometric parameters for the analysis of **2-Chloro-N,N-diethylpropionamide**. These values are representative and may require optimization based on the specific instrumentation and matrix used.

Parameter	Expected Value
Compound Name	2-Chloro-N,N-diethylpropionamide
Molecular Formula	C7H14ClNO[1][2][3]
Molecular Weight	163.65 g/mol [3][4]
CAS Number	54333-75-4[1][2][3]
HPLC Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Expected Retention Time	3.5 - 4.5 min
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	164.08 [M+H] <sup>+</sup>
Product Ions (m/z)	Quantifier: 114.1, Qualifier: 86.1
Limit of Detection (LOD)	~0.1 µg/L
Limit of Quantification (LOQ)	~0.5 µg/L

Note: Product ions are predicted based on common fragmentation patterns of similar structures and would need to be confirmed experimentally.

## Experimental Protocol

This protocol outlines the steps for sample preparation, HPLC-MS instrument setup, and data acquisition.

### 1. Materials and Reagents

- **2-Chloro-N,N-diethylpropionamide** analytical standard
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- HPLC-grade water

- Formic acid ( $\geq 98\%$ )
- Ammonium formate
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

## 2. Standard Solution Preparation

- Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of **2-Chloro-N,N-diethylpropionamide** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.5  $\mu\text{g/L}$  to 100  $\mu\text{g/L}$ .

## 3. Sample Preparation (for Water Samples)

- Sample Collection: Collect 100 mL of the water sample in a clean glass container.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
- Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile into a clean collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

## 4. HPLC-MS Instrumentation and Conditions

- HPLC System: A standard HPLC system capable of binary gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### HPLC Parameters:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:

Time (min)	%A	%B
0.0	90	10
5.0	10	90
7.0	10	90
7.1	90	10

| 10.0 | 90 | 10 |

- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40 °C

#### MS Parameters:

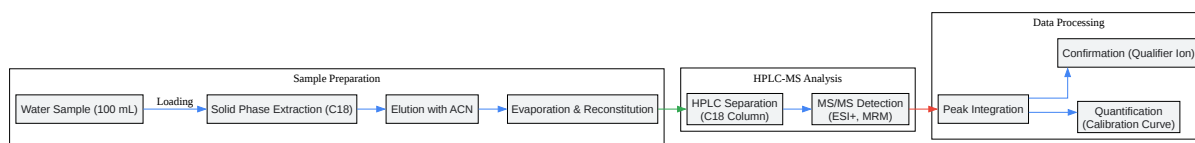
- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C

- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Collision Gas: Argon
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
  - MRM Transition 1 (Quantifier): 164.08 > 114.1
  - MRM Transition 2 (Qualifier): 164.08 > 86.1

## 5. Data Analysis

- Identify the **2-Chloro-N,N-diethylpropionamide** peak in the chromatogram based on its retention time.
- Quantify the analyte by constructing a calibration curve from the peak areas of the working standard solutions.
- Confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion transitions is consistent with that of the analytical standard.

## Workflow Diagram



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Caption: Workflow for the HPLC-MS analysis of **2-Chloro-N,N-diethylpropionamide**.

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## References

- 1. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrce [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem [buyersguidechem.com]
- 4. echemi.com [echemi.com]
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